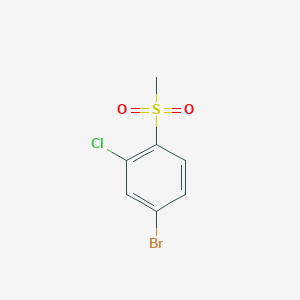

4-Bromo-2-chloro-1-methanesulfonylbenzene

Overview

Description

4-Bromo-2-chloro-1-methanesulfonylbenzene is an organic compound with the molecular formula C7H5BrClO2S. It is a white to beige crystalline powder with a molecular weight of 269.54 g/mol. This compound is known for its high reactivity and is commonly used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-1-methanesulfonylbenzene typically involves the reaction of 4-bromo-2-chlorophenyl (methyl)sulfane with oxone in a mixture of methanol and water at 40°C . The reaction mixture is then concentrated under reduced pressure to remove methanol, and the resulting aqueous mixture is extracted with ethyl acetate. The extracts are combined, washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel chromatography using petroleum ether and ethyl acetate as eluting solvents .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-1-methanesulfonylbenzene is a highly reactive electrophile that readily undergoes nucleophilic substitution reactions. It can also participate in various other reactions, including oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alcohols can react with this compound under mild conditions.

Oxidation: Oxidizing agents like oxone can be used to convert the compound into its corresponding sulfone derivative.

Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound to its corresponding sulfide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation with oxone produces a sulfone .

Scientific Research Applications

4-Bromo-2-chloro-1-methanesulfonylbenzene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactivity with nucleophilic amino acid residues.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-methanesulfonylbenzene involves its reactivity as an electrophile. It can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. This reactivity is particularly useful in the study of enzyme mechanisms and protein interactions, where the compound can act as an inhibitor or modifier of specific amino acid residues.

Comparison with Similar Compounds

- 4-Bromo-2-chloro-1-methylsulfonylbenzene

- 4-Bromo-2-chlorophenyl methyl sulfone

- 4-Bromo-2-chloro-1-(methylsulfonyl)benzene

Comparison: 4-Bromo-2-chloro-1-methanesulfonylbenzene is unique due to its specific combination of bromine, chlorine, and methanesulfonyl groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of electrophilicity and stability, making it suitable for a wide range of applications in research and industry.

Biological Activity

4-Bromo-2-chloro-1-methanesulfonylbenzene (CAS No. 648905-09-3) is a sulfonyl-substituted aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C7H6BrClO2S

- Molecular Weight : 253.54 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant antifungal properties. Studies have shown its efficacy against various fungal strains, making it a candidate for further exploration in antifungal drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical for fungal survival and proliferation. This inhibition disrupts metabolic pathways essential for the growth and reproduction of fungi.

- Cell Membrane Disruption : By interacting with the lipid bilayer of fungal cells, it may compromise membrane integrity, leading to cell lysis and death.

- Targeted Molecular Interactions : The presence of bromine and chlorine atoms enhances the compound's ability to interact with biological targets, potentially leading to altered gene expression and cellular responses.

Antifungal Efficacy

A study conducted on various fungal strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating strong antifungal activity .

Case Study: Candida Species

In a controlled laboratory setting, the compound was tested against Candida albicans and Candida glabrata. The results showed a significant reduction in fungal viability after treatment with the compound at concentrations above 20 µg/mL, suggesting its potential as a therapeutic agent for treating candidiasis.

| Fungal Strain | MIC (µg/mL) | Viability Reduction (%) |

|---|---|---|

| Candida albicans | 20 | 85 |

| Candida glabrata | 30 | 78 |

| Aspergillus niger | 50 | 70 |

Cytotoxicity Studies

While assessing the safety profile of the compound, cytotoxicity tests on human cell lines revealed that at concentrations below 50 µg/mL, there was minimal toxicity observed. However, higher concentrations led to increased cell death, indicating a dose-dependent relationship .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

- Absorption : The compound shows moderate solubility in aqueous environments, which is beneficial for absorption in biological systems.

- Distribution : It is expected to distribute well in tissues due to its lipophilic nature, facilitated by its molecular structure.

- Metabolism : Preliminary studies suggest that the compound undergoes phase I metabolic reactions primarily in the liver, followed by conjugation processes.

Properties

IUPAC Name |

4-bromo-2-chloro-1-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIHZAYTOAGCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630555 | |

| Record name | 4-Bromo-2-chloro-1-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648905-09-3 | |

| Record name | 4-Bromo-2-chloro-1-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.